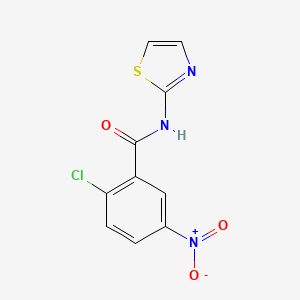

2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O3S/c11-8-2-1-6(14(16)17)5-7(8)9(15)13-10-12-3-4-18-10/h1-5H,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCDTKPPKLVNLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330369 | |

| Record name | 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203395 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313371-86-7 | |

| Record name | 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

Thiazole Formation: The formation of the thiazole ring through cyclization reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and chlorination reactions, followed by cyclization and amidation under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The major product is the corresponding amine.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Key Structural Features

| Feature | Description |

|---|---|

| Chlorine Atom | Enhances lipophilicity and biological activity |

| Nitro Group | Contributes to electron-withdrawing properties |

| Thiazole Moiety | Increases interaction with biological targets |

The presence of these functional groups indicates potential applications in various therapeutic areas, including anti-inflammatory and antifungal activities.

Biological Activities

Research indicates that 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide exhibits significant biological activities:

- Anti-inflammatory Properties : Compounds with similar structures have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : The thiazole component enhances the compound's ability to interact with bacterial enzymes, making it a candidate for antibacterial agents.

- Antifungal Activity : Similar benzamide derivatives exhibit antifungal properties, suggesting potential applications in treating fungal infections.

Case Studies

- Anti-tubercular Activity : A study demonstrated that thiazole derivatives possess significant activity against Mycobacterium tuberculosis. The incorporation of the thiazole moiety in this compound may enhance its efficacy against this pathogen.

- Anticancer Potential : Research has indicated that nitro-substituted benzamides can inhibit cancer cell proliferation. The specific combination of chlorine and nitro groups in this compound may contribute to its anticancer properties.

Synthesis and Derivatives

Several synthetic routes have been developed for the preparation of this compound. The compound can be synthesized through the reaction of 2-amino-5-nitrothiazole with appropriate benzoyl halides in the presence of a base such as triethylamine.

Synthetic Pathway Overview

| Step | Reaction Components | Conditions |

|---|---|---|

| 1 | 2-Amino-5-nitrothiazole + Benzoyl Halide | Anhydrous Tetrahydrofuran |

| 2 | Addition of Triethylamine | Stirring until crystallization occurs |

Applications in Drug Development

The uniqueness of this compound lies in its specific combination of chlorine and nitro groups along with the thiazole ring, which enhances its potential as a lead compound for drug development.

Potential Applications

- Antimicrobial Agents : Due to its demonstrated antifungal and antibacterial properties, this compound could be developed into new antimicrobial therapies.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory medications.

- Cancer Therapeutics : Given its potential anticancer activity, further research could explore its use in oncology.

Wirkmechanismus

The mechanism of action of 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-nitro-N-(4-pyridyl)benzamide (T007)

- Structure : Replaces the thiazole ring with a pyridine ring.

- Activity : Functions as a PPARγ antagonist, reversing inhibition of experimental autoimmune encephalomyelitis (EAE) in murine models .

- Mechanistic Insight : Unlike 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide, T007’s pyridine group may alter hydrogen-bonding interactions with PPARγ’s ligand-binding domain, affecting potency.

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

2-Fluoro-N-(1,3-thiazol-2-yl)benzamide

- Structure : Substitutes the nitro and chloro groups with a single fluorine atom at position 2.

Analogues with Varied Heterocyclic Rings

2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

- Structure : Nitro group relocated to the thiazole ring (position 5) instead of the benzene ring.

- Synthesis: Produced via direct acylation of 5-nitro-2-aminothiazole with 2-chlorobenzoyl chloride.

- Applications : Used as a pharmaceutical intermediate, with analytical characterization via LCMS, NMR, and HPLC .

2-Chloro-5-nitro-N-(5-tert-pentyl-1,3,4-thiadiazol-2-yl)benzamide

- Structure : Replaces the thiazole with a thiadiazole ring bearing a tert-pentyl group.

Functional Analogues with Antimicrobial Activity

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides

- Structure : Incorporates a triazole-methyl linker and a methoxybenzo[d]thiazole group.

- Activity : Moderate antimicrobial activity against E. coli, attributed to the nitro group’s electrophilic reactivity and the triazole’s ability to disrupt bacterial membranes .

- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry), yielding high-purity compounds .

Comparative Analysis Table

*BT = Benzo[d]thiazole

Key Research Findings

- PPAR Modulation : Both this compound and T007 exhibit PPARγ antagonism, but their efficacy varies due to heterocycle-dependent binding interactions .

- Structural Impact on Activity : Nitro and chloro substituents enhance electrophilicity, critical for receptor binding, while fluorine improves pharmacokinetic properties .

- Antimicrobial Potential: Nitro-substituted benzamides with triazole or thiazole groups show promise against Gram-negative bacteria, though activity is moderate compared to clinical standards .

Biologische Aktivität

2-Chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives and features a thiazole moiety, which is known to enhance biological activity through interactions with various molecular targets. The presence of chlorine and nitro groups contributes to its unique pharmacological profile, suggesting potential applications in treating various diseases.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. It is particularly noted for its activity against Staphylococcus epidermidis and Pseudomonas aeruginosa, with studies demonstrating minimum inhibitory concentrations (MIC) that suggest strong antibacterial properties .

- Antitubercular Properties : The nitro group at the C5 position is essential for the antitubercular activity against Mycobacterium tuberculosis, with sub-micromolar MIC values reported . This suggests a potential role in developing new treatments for tuberculosis.

- Antifungal Activity : Similar compounds have been associated with antifungal properties, indicating that this compound may also be effective against fungal pathogens .

The mechanism by which this compound exerts its biological effects involves the inhibition of essential cellular processes in microbial cells. Specifically, it is believed to interfere with protein synthesis and enzyme activity, leading to cell death. This disruption is primarily due to the interactions facilitated by the thiazole ring and the nitro group .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Contains a chlorine atom and nitro group | Exhibits significant antimicrobial activity |

| 2-Amino-5-nitrothiazole | Contains an amino group instead of an amide | Known for its antibacterial properties |

| N-(benzo[d]thiazol-2-yl)-benzamides | Different substituents on thiazole | Exhibits potent anti-inflammatory activity |

| Thiazole-based glucokinase activators | Alkoxy and phenoxy substitutions | Selective activation of glucokinase in diabetes |

These variations highlight how modifications can influence biological activity, guiding future synthetic efforts to enhance therapeutic efficacy.

Case Studies

Recent studies have explored various analogs of thiazole-containing compounds, revealing promising results:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a significant reduction in bacterial biofilm formation compared to established antibiotics .

- Anticancer Potential : Another investigation revealed that thiazole derivatives showed cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Q & A

Q. What are the standard synthetic protocols for preparing 2-chloro-5-nitro-N-(1,3-thiazol-2-yl)benzamide, and how are intermediates validated?

The compound is synthesized via a two-step reaction:

Acylation : React 2-amino-5-nitrothiazole with 2-chloro-5-nitrobenzoyl chloride in pyridine at room temperature, monitored by TLC .

Purification : Recrystallize the crude product from methanol. Intermediate validation employs NMR (e.g., confirming amide bond formation via carbonyl signals at ~170 ppm) and mass spectrometry (e.g., [M+H]+ peak at m/z 327.2) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

Single-crystal X-ray diffraction (SXRD) using SHELXL software reveals:

Q. What biological targets are associated with this compound, and how are preliminary activities assessed?

Derivatives of N-(thiazol-2-yl)benzamides inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism.

- In vitro assays : Measure IC50 values against Giardia or Trichomonas cultures .

- Structural analogs : Compare with nitazoxanide (a clinically used PFOR inhibitor) to identify substituent effects on activity .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered solvent molecules) be resolved during refinement?

Q. What methodologies optimize reaction yields when synthesizing analogs with electron-withdrawing substituents?

Q. How do non-classical hydrogen bonds (e.g., C–H···O/F) influence solubility and bioavailability?

Q. How can contradictory bioactivity data (e.g., variable IC50 across studies) be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.